molecular formula C11H11NO B14766833 3-Ethynyl-N,5-dimethylbenzamide

3-Ethynyl-N,5-dimethylbenzamide

Cat. No.: B14766833
M. Wt: 173.21 g/mol
InChI Key: NFOZTQQHOUXGDM-UHFFFAOYSA-N
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Description

3-Ethynyl-N,5-dimethylbenzamide is an organic compound characterized by the presence of an ethynyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-N,5-dimethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylbenzoic acid and ethynyl bromide.

    Formation of Benzamide: The 3,5-dimethylbenzoic acid is first converted to 3,5-dimethylbenzamide through an amidation reaction using ammonia or an amine derivative.

    Ethynylation: The benzamide is then subjected to an ethynylation reaction, where ethynyl bromide is introduced in the presence of a base such as potassium carbonate. This step results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-N,5-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form ethyl derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-donating methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-Ethynyl-N,5-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethynyl-N,5-dimethylbenzamide involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Ethynyl-N,N-dimethylbenzamide: Similar structure but with two methyl groups on the nitrogen atom.

    3,5-Dimethylbenzamide: Lacks the ethynyl group, resulting in different chemical properties.

    3-Ethynylbenzamide: Lacks the methyl groups on the benzene ring.

Uniqueness

3-Ethynyl-N,5-dimethylbenzamide is unique due to the presence of both ethynyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-ethynyl-N,5-dimethylbenzamide

InChI

InChI=1S/C11H11NO/c1-4-9-5-8(2)6-10(7-9)11(13)12-3/h1,5-7H,2-3H3,(H,12,13)

InChI Key

NFOZTQQHOUXGDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC)C#C

Origin of Product

United States

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